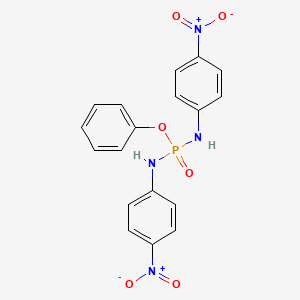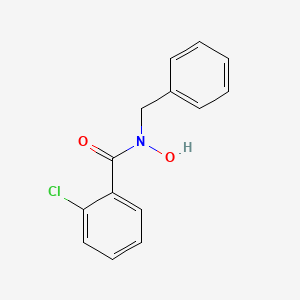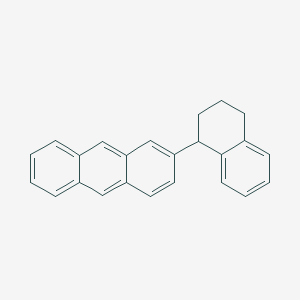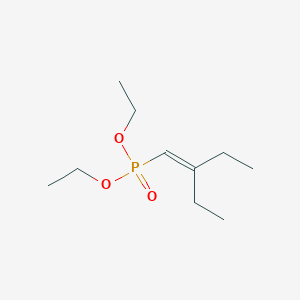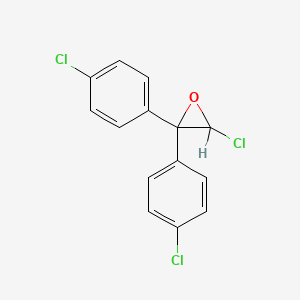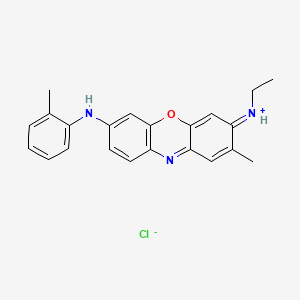
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride is a synthetic organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. The chloride salt form enhances its solubility in water, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride typically involves a multi-step process. One common method includes the condensation of 2-aminophenol with an appropriate aldehyde to form the phenoxazine core. Subsequent steps involve the introduction of ethylamino and methyl groups through nucleophilic substitution reactions. The final step includes the formation of the chloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions helps in achieving high efficiency and minimizing by-products.
化学反応の分析
Types of Reactions
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into leuco forms, which are colorless.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
科学的研究の応用
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and cell imaging.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of colored materials, inks, and coatings.
作用機序
The mechanism of action of Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride involves its interaction with biological molecules and light. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can damage cellular components and kill cancer cells. The molecular targets include cellular membranes, proteins, and DNA, leading to cell death through oxidative stress.
類似化合物との比較
Similar Compounds
- Phenoxazin-5-ium, 3-(diethylamino)-7-((2-methylphenyl)amino)-
- Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((3-methylphenyl)amino)-
- Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((4-methylphenyl)amino)-
Uniqueness
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride stands out due to its specific substitution pattern, which imparts unique optical and chemical properties. Its solubility in water and ability to generate reactive oxygen species under light exposure make it particularly valuable in medical and biological applications.
特性
CAS番号 |
85005-73-8 |
|---|---|
分子式 |
C22H22N3O.Cl C22H22ClN3O |
分子量 |
379.9 g/mol |
IUPAC名 |
ethyl-[2-methyl-7-(2-methylanilino)phenoxazin-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C22H21N3O.ClH/c1-4-23-19-13-22-20(11-15(19)3)25-18-10-9-16(12-21(18)26-22)24-17-8-6-5-7-14(17)2;/h5-13,24H,4H2,1-3H3;1H |
InChIキー |
PRVGCDSBLBYPLL-UHFFFAOYSA-N |
正規SMILES |
CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)NC4=CC=CC=C4C)C=C1C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)
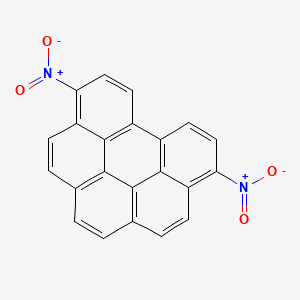
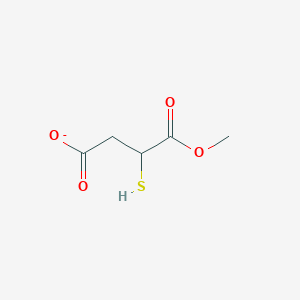

![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
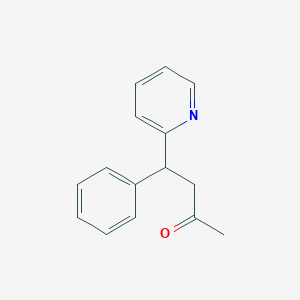
![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
